1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine, also known as BDAS, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BDAS belongs to the piperazine family of compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV. In addition, 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has also been shown to have a range of therapeutic properties, which makes it a versatile compound for research. However, one limitation of using 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
For research on 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine include the development of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine-based drugs, investigation of its mechanism of action, and the development of new synthesis methods.
Synthesemethoden
The synthesis of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1,2-dihydroacenaphthylene-5-sulfonyl chloride, which is then reacted with piperazine in the presence of a base to form the intermediate product. The final step involves the reaction of the intermediate product with benzyl chloride to produce 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine. The purity of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-28(27,22-12-11-20-10-9-19-7-4-8-21(22)23(19)20)25-15-13-24(14-16-25)17-18-5-2-1-3-6-18/h1-8,11-12H,9-10,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMLRQRYBVYMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.